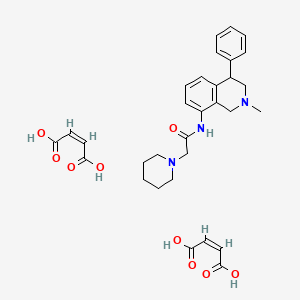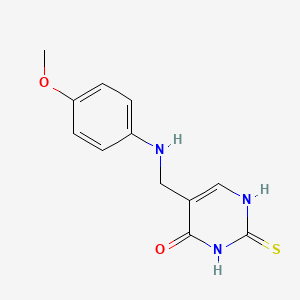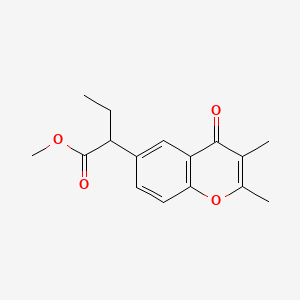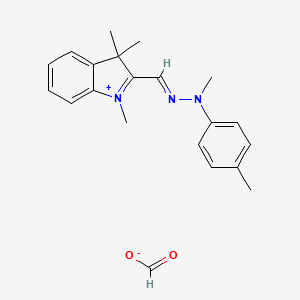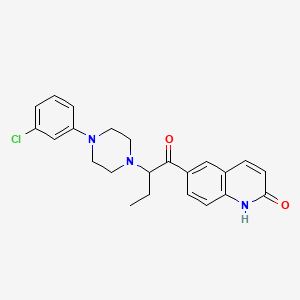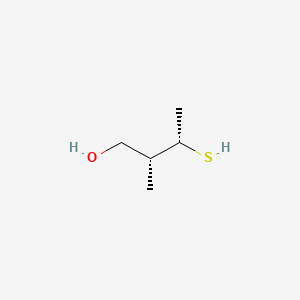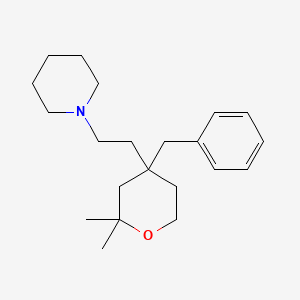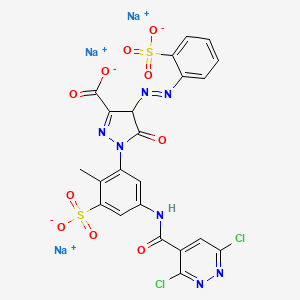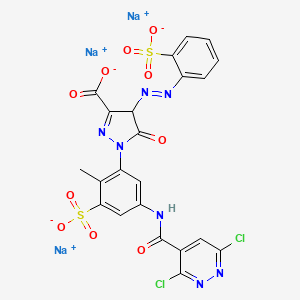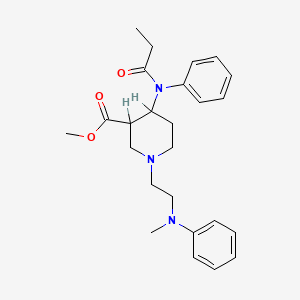
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, carboxylic acid group, and multiple amine and ester functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group. Subsequent steps involve the attachment of the methylphenylamino and oxopropylphenylamino groups through amide bond formation. The final step includes esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Piperidinecarboxylic acid derivatives
- Methylphenylamino compounds
- Oxopropylphenylamino esters
Uniqueness
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
156724-55-9 |
|---|---|
Fórmula molecular |
C25H33N3O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
methyl 1-[2-(N-methylanilino)ethyl]-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C25H33N3O3/c1-4-24(29)28(21-13-9-6-10-14-21)23-15-16-27(19-22(23)25(30)31-3)18-17-26(2)20-11-7-5-8-12-20/h5-14,22-23H,4,15-19H2,1-3H3 |
Clave InChI |
HCDUIWSUWHCDFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


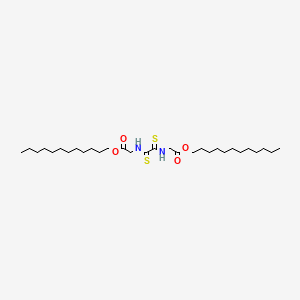
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
